Parasorbic acid

概要

説明

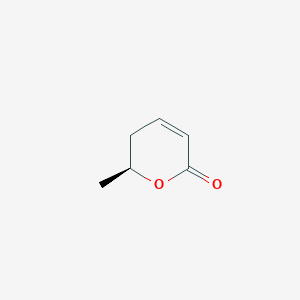

It is a colorless liquid with a chemical formula of C₆H₈O₂ and a molar mass of 112.128 g/mol . This compound is known for its conversion to sorbic acid upon thermal treatment or hydrolysis . Parasorbic acid is naturally found in unripe rowan berries and is known for its toxic properties, causing indigestion and nausea .

準備方法

Synthetic Routes and Reaction Conditions

Parasorbic acid can be synthesized from π-allyltricarbonyliron lactone complexes as key synthetic intermediates . The preparation involves the use of microbial oxidation of benzene to cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted through several steps to the desired lactone .

Industrial Production Methods

Industrial production of this compound is not as common as its conversion product, sorbic acid. Sorbic acid is produced industrially through the condensation of crotonaldehyde and ketene . The conversion of this compound to sorbic acid can be catalyzed by strong acids or alkalis .

化学反応の分析

Types of Reactions

Parasorbic acid undergoes several types of chemical reactions, including:

Hydrolysis: Converts this compound to sorbic acid.

Oxidation: Can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different alcohols and other reduced forms.

Common Reagents and Conditions

Hydrolysis: Typically involves water and heat.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

Sorbic Acid: The primary product formed from the hydrolysis of this compound.

Various Alcohols: Formed through reduction reactions.

科学的研究の応用

Chemical Applications

Synthesis Intermediate

Parasorbic acid serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules, making it valuable in organic chemistry research and industrial applications.

Biosynthesis Studies

Research has indicated that this compound can be biosynthesized from natural sources, such as rowan berries (Sorbus aucuparia). Studies have shown that glucose and acetate contribute to its formation through an acetate–malonate pathway, providing insights into its natural production and potential applications in biochemistry .

Biological Applications

Toxicological Research

this compound has been studied for its toxicological effects on various organisms. For instance, experiments have demonstrated that it can inhibit mitosis in plant cells (e.g., onion and lily), suggesting potential applications in understanding cell division and growth regulation . Its effects on animal models have also been documented, where it has been shown to inhibit tumor growth in certain cancer types .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. When converted to sorbic acid, it is recognized for its use as a natural preservative in food products. This conversion highlights its potential as a safer alternative to synthetic preservatives .

Medical Applications

Potential Therapeutic Uses

Research is ongoing into the potential therapeutic uses of this compound. Its ability to influence cellular processes makes it a candidate for further investigation in cancer treatment and other medical applications. The compound's mechanism of action involves the inhibition of cell growth, which could be beneficial in developing treatments for malignancies .

Pheromone Research

In addition to its chemical and medicinal applications, this compound has been identified as a pheromone in certain species of carpenter bees. This role in communication and mating behaviors underscores its significance in ecological studies and potential applications in pest control strategies.

Industrial Applications

Food Preservation

The conversion of this compound to sorbic acid is particularly relevant in the food industry, where sorbic acid is widely used as a preservative. Its effectiveness in preventing microbial growth makes it an essential component for extending the shelf life of various food products.

Case Studies

- Mitotic Inhibition Study : A study conducted on Allium cepa demonstrated that saturated solutions of this compound slowed mitosis without causing chromosomal abnormalities. This research provides insights into how this compound can be used to study cell division dynamics .

- Antimicrobial Efficacy Research : Investigations into the antimicrobial properties of this compound revealed its potential as a natural preservative. The conversion process from parasorbic to sorbic acid was highlighted as a critical factor influencing its effectiveness against various pathogens .

作用機序

The mechanism of action of parasorbic acid primarily involves its conversion to sorbic acid. This conversion is facilitated by thermal treatment or hydrolysis . Sorbic acid, the conversion product, exerts its effects by inhibiting the growth of mold, yeast, and fungi, making it an effective preservative .

類似化合物との比較

Similar Compounds

Sorbic Acid: The direct conversion product of parasorbic acid, known for its preservative properties.

δ-Valerolactone: Another lactone with similar structural properties.

Uniqueness

This compound is unique due to its natural occurrence in rowan berries and its conversion to sorbic acid, a widely used food preservative . Unlike sorbic acid, this compound is toxic and requires conversion to be safely used in food applications .

生物活性

Parasorbic acid, a compound primarily derived from rowanberries (Sorbus aucuparia), is a lactone known for its potential biological activities. This article examines the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, as well as its implications in human health.

Chemical Structure and Properties

This compound is chemically classified as 5-hydroxy-2-hexenoic acid lactone. Its structure allows it to interact with various biological systems, contributing to its bioactive properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant capacity of rowanberry extracts, which contain this compound, has been linked to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that extracts could inhibit hydroxyl radicals by 16.12-24.73% and superoxide anions by 26.74-34.02% .

Table 1: Antioxidant Activity of Rowanberry Extracts

| Type of Radical | Inhibition Percentage (%) |

|---|---|

| Hydroxyl Radicals | 16.12 - 24.73 |

| Superoxide Anions | 26.74 - 34.02 |

| Nitric Oxide | 24.75 - 31.39 |

| Lipid Peroxidation | 7.93 - 13.12 |

Antimicrobial Activity

This compound has also shown antimicrobial effects against various pathogens. In studies involving rowanberry extracts containing this compound, the extracts demonstrated inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus . The minimum bactericidal concentration (MBC) was determined for these pathogens, highlighting the potential use of this compound in food preservation and therapeutic applications.

Cytotoxic Effects

While this compound has beneficial properties, excessive amounts can lead to toxicity. Research indicates that high doses can cause digestive issues and renal damage . Moreover, studies have reported that subcutaneous administration in rats resulted in local sarcomas, raising concerns about its safety profile at elevated concentrations .

Case Study 1: Antioxidant Efficacy

A study conducted on rowanberry pomace revealed that the antioxidant activity was significantly higher than that of other fruits like apples and mulberries. The total phenolic content (TPC) was correlated with the antioxidant capacity, emphasizing the role of this compound in enhancing these properties .

Case Study 2: Antimicrobial Properties

In an experimental setup, rowanberry extracts were tested against pathogenic bacteria to evaluate their antimicrobial efficacy. The results showed a notable reduction in bacterial growth when treated with varying concentrations of the extract containing this compound . This suggests potential applications in developing natural antimicrobial agents.

Safety and Toxicity

Despite its beneficial properties, safety assessments indicate that this compound can be toxic if consumed in large quantities. Heat treatment or freezing can convert this compound into sorbic acid, a safer compound . Therefore, understanding the dosage and methods of preparation is crucial for maximizing its health benefits while minimizing risks.

特性

IUPAC Name |

(2S)-2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKRGCMLGUEMN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893607 | |

| Record name | Parasorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10048-32-5 | |

| Record name | Parasorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parasorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parasorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parasorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARASORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCN48OUK3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。